2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid
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Overview
Description
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid is an organic compound that features a pyrazole ring linked to an isonicotinic acid moiety
Scientific Research Applications
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a scaffold for the development of new drugs, particularly those targeting inflammatory or infectious diseases.
Organic Synthesis: The compound can serve as a building block for the synthesis of more complex molecules.
Material Science: It can be used in the development of new materials with specific electronic or optical properties.
Future Directions
Mechanism of Action
Target of Action
Similar compounds have been found to inhibit the activation of akt and its downstream effector (p70s6) in vivo .
Mode of Action
It’s worth noting that the suzuki–miyaura (sm) cross-coupling reaction is a widely-applied transition metal catalysed carbon–carbon bond forming reaction . This reaction involves the oxidative addition of formally electrophilic organic groups, whereby palladium becomes oxidized through its donation of electrons to form the new Pd–C bond .
Biochemical Pathways
It’s known that the inhibition of akt activation can affect a variety of cellular processes, including cell growth, proliferation, and survival .
Pharmacokinetics
It’s important to note that the kinetics of similar compounds can be influenced by the substituents in the aromatic ring and the ph of the environment .
Result of Action
The inhibition of akt activation can lead to a decrease in cell growth and proliferation .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. For instance, the pH strongly influences the rate of the reaction, which is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid typically involves the following steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazine with a 1,3-diketone or β-keto ester under acidic or basic conditions.
Acetylation: The phenyl group is acetylated using acetic anhydride in the presence of a catalyst such as pyridine.
Coupling with Isonicotinic Acid: The final step involves coupling the acetylated pyrazole with isonicotinic acid using a coupling reagent like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing cost and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.
Chemical Reactions Analysis
Types of Reactions
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction can be achieved using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products
Oxidation: Oxidized derivatives of the pyrazole or phenyl ring.
Reduction: Reduced forms of the pyrazole or phenyl ring.
Substitution: Substituted pyrazole derivatives.
Comparison with Similar Compounds
Similar Compounds
Picolinic Acid: 2-Pyridinecarboxylic acid, a monocarboxylic derivative of pyridine.
Nicotinic Acid:
Isonicotinic Acid: 4-Pyridinecarboxylic acid, a structural isomer of picolinic and nicotinic acids.
Uniqueness
2-(4-(3-Acetamidophenyl)-1H-pyrazol-1-yl)isonicotinic acid is unique due to the presence of both a pyrazole ring and an isonicotinic acid moiety, which confer distinct chemical and biological properties compared to its analogs. This dual functionality allows for a broader range of applications in various fields.
Properties
IUPAC Name |
2-[4-(3-acetamidophenyl)pyrazol-1-yl]pyridine-4-carboxylic acid |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H14N4O3/c1-11(22)20-15-4-2-3-12(7-15)14-9-19-21(10-14)16-8-13(17(23)24)5-6-18-16/h2-10H,1H3,(H,20,22)(H,23,24) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FWWQJPXWRLAPRI-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC=CC(=C1)C2=CN(N=C2)C3=NC=CC(=C3)C(=O)O |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H14N4O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
322.32 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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